REACTION_CXSMILES
|
[OH-:1].[Na+].[F:3][C:4]1[C:5](Cl)=[N:6][C:7]([Cl:10])=[N:8][CH:9]=1.Cl>C1COCC1>[Cl:10][C:7]1[NH:6][C:5](=[O:1])[C:4]([F:3])=[CH:9][N:8]=1 |f:0.1|
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Name
|
|
Quantity
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1.34 L
|
Type
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reactant
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Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
111.77 g
|
Type
|
reactant
|
Smiles
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FC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
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377 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After the reaction mixture was stirred for about 30 min at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
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The aqueous solution was extracted with ethyl acetate (440 mL)
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Type
|
CUSTOM
|
Details
|
to remove impurities
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Type
|
EXTRACTION
|
Details
|
The acidic aqueous solution was extracted with ethyl acetate (4×555 mL)
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Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (111 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(N1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |